molecular formula C14H8N4O5S B15366496 BENZOTHIAZOLE, 6-NITRO-2-(p-NITROBENZOYLAMINO)- CAS No. 64036-74-4

BENZOTHIAZOLE, 6-NITRO-2-(p-NITROBENZOYLAMINO)-

Cat. No.: B15366496
CAS No.: 64036-74-4
M. Wt: 344.30 g/mol
InChI Key: YBBSIEMORQCPPR-UHFFFAOYSA-N
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Description

The compound "BENZOTHIAZOLE, 6-NITRO-2-(p-NITROBENZOYLAMINO)-" features a benzothiazole core substituted with a nitro group at position 6 and a p-nitrobenzoylamino group at position 2.

Properties

CAS No.

64036-74-4

Molecular Formula

C14H8N4O5S

Molecular Weight

344.30 g/mol

IUPAC Name

4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H8N4O5S/c19-13(8-1-3-9(4-2-8)17(20)21)16-14-15-11-6-5-10(18(22)23)7-12(11)24-14/h1-7H,(H,15,16,19)

InChI Key

YBBSIEMORQCPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Benzothiazole derivatives, particularly Benzothiazole, 6-nitro-2-(p-nitrobenzoic amino)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic properties, including antitumor and antimicrobial effects.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₈N₄O₅S
  • Molecular Weight : 320.30 g/mol
  • CAS Number : 46376

The presence of nitro groups and benzoyl moieties in its structure enhances its interactions with biological targets, making it a candidate for further research in drug development.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various benzothiazole compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results demonstrated that compounds similar to Benzothiazole, 6-nitro-2-(p-nitrobenzoic amino)- showed promising activity against these cancer cell lines:

CompoundCell LineIC₅₀ (μM)Activity Type
6-Nitro-2-(p-nitrobenzoic amino)-HCC8276.26 ± 0.33Antitumor
6-Nitro-2-(p-nitrobenzoic amino)-NCI-H3586.48 ± 0.11Antitumor

These findings suggest that the compound effectively inhibits cell proliferation, particularly in two-dimensional cultures compared to three-dimensional models .

Antimicrobial Activity

Benzothiazole derivatives have also been tested for antimicrobial activity. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

The antimicrobial activity was assessed using broth microdilution methods, confirming the potential of these compounds as antibacterial agents .

The mechanism by which Benzothiazole, 6-nitro-2-(p-nitrobenzoic amino)- exerts its biological effects is thought to involve:

  • DNA Interaction : The compound has a high affinity for binding to DNA, particularly within the minor groove, influencing transcriptional regulation and potentially leading to apoptosis in cancer cells .
  • Inhibition of Cell Migration : Studies have shown that the compound can inhibit cell migration, which is crucial in preventing metastasis in cancer progression .
  • Modulation of NF-kB Pathway : The compound's interaction with NF-kB signaling pathways may play a role in its antitumor efficacy, as NF-kB is often deregulated in various cancers .

Case Studies and Clinical Implications

While there are no direct clinical trials specifically targeting Benzothiazole, 6-nitro-2-(p-nitrobenzoic amino)-, related compounds have been investigated for their therapeutic potential in treating various malignancies:

  • A study highlighted the effectiveness of benzothiazole derivatives in reducing lung metastases in murine models of breast cancer by up to 40% when combined with standard therapies .
  • Another investigation into similar compounds indicated a significant reduction in tumor growth rates and improved survival rates among treated subjects compared to controls .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents, synthesis, and applications among the target compound and analogous benzothiazole derivatives:

Compound Substituents (Position 2) Position 6 Key Functional Groups Biological Activity/Application Synthesis Method
Target Compound p-Nitrobenzoylamino Nitro Nitro, benzamide Hypothesized antitumor (structural analogy) Likely condensation of 2-amino-5-nitrothiophenol with p-nitrobenzoyl chloride
6-Nitro-2-(substituted-phenyl)benzothiazoles (1–6) Substituted phenyl (e.g., 2-nitro) Nitro Nitro, aryl Precursors to cytostatic amino derivatives Condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol
6-Amino-2-(substituted-phenyl)benzothiazoles (13–19) Substituted phenyl (e.g., amino) Amino Amino, aryl Cytostatic activity against HeLa, MCF-7, CaCo-2, Hep-2 Reduction of nitro derivatives (SnCl₂/HCl)
(E)-6-Nitro-2-(4-azidostyryl)-1,3-benzothiazole 4-Azidostyryl Nitro Styryl, azide Fluorogenic bioorthogonal labeling Trifluoroacetic acid-catalyzed dehydration
6-Chloro-7-cyano-3-(hydroxybenzylidene-hydrazino) Hydroxybenzylidene-hydrazino Chloro, cyano Cyano, sulfone, hydrazine Undisclosed (structural complexity) Condensation with 2-hydroxybenzaldehyde

Research Findings and Implications

  • Antitumor Potential: Testing the target compound against the same cell lines as Compounds 13–19 is critical to evaluate whether the p-nitrobenzoylamino group offers superior efficacy or selectivity.
  • Comparative Solubility: Unlike the hydrochloride salts of amino derivatives (), the target compound’s nitro groups may necessitate formulation adjustments for bioavailability.

Q & A

Q. How do structural modifications influence bioactivity?

  • Methodological Answer : Compare nitro-group positioning (e.g., 6-nitro vs. 4-nitro) in analogs. Anti-cancer studies of isatin–benzothiazole hybrids highlight the importance of electron-withdrawing groups for cytotoxicity. Use molecular docking to predict binding affinities to target proteins (e.g., tubulin) .

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